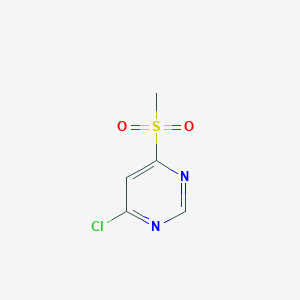

4-氯-6-(甲磺酰基)嘧啶

描述

4-Chloro-6-(methylsulfonyl)pyrimidine is a chemical compound that is part of the pyrimidine family, which are biologically significant due to their presence in nucleic acids. The compound is characterized by a pyrimidine ring substituted with a chloro group and a methylsulfonyl group at specific positions. It serves as an intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals.

Synthesis Analysis

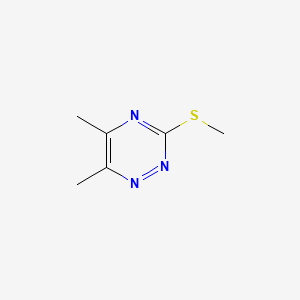

The synthesis of pyrimidine derivatives, including those with methylsulfonyl groups, has been extensively studied. A convenient synthesis method for 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea, followed by methylation and oxidation to yield the target compound with a high overall yield . Another synthesis approach for a related compound, 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, involves a modified synthesis route with a focus on green chemistry principles, aiming to reduce waste generation .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been investigated using various spectroscopic techniques. For instance, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was performed using FT-IR and FT-Raman spectroscopy. The equilibrium geometry and vibrational wave numbers were computed using density functional theory, and the molecular docking results suggested potential inhibitory activity against certain biological targets .

Chemical Reactions Analysis

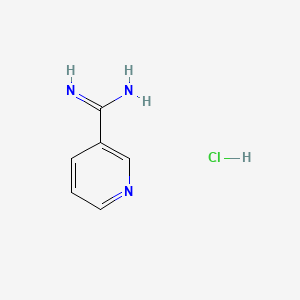

Chemoselective reactions involving pyrimidine derivatives have been described, highlighting the selective displacement of chloride or sulfone groups in the presence of amines and their derivatives. The selectivity of these reactions is influenced by the steric and electronic properties of the amines involved . Additionally, the reactivity of methylsulfinyl and methylsulfonyl functions in pyrimidine derivatives has been explored, leading to the synthesis of new compounds with confirmed structures through UV and NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of substituents like chloro and methylsulfonyl groups can significantly affect the compound's reactivity, solubility, and potential applications. For example, the non-covalent interactions in substituted pyrimidine derivatives have been studied, revealing the presence of hydrogen bonds, van der Waals interactions, and other effects that influence the compound's properties and behavior .

科学研究应用

化学选择性反应

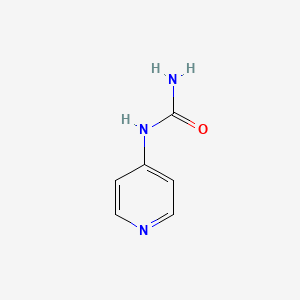

4-氯-6-(甲磺酰基)嘧啶在化学选择性反应中展现出显著的潜力。Baiazitov等人(2013年)的研究突显了其在与胺及其衍生物进行化学选择性SNAr反应中的应用。该研究揭示了弱碱(如苯胺和二级脂肪胺)选择性地取代氯基,而去质子化的苯胺及其羰基衍生物则取代磺酮基。这种选择性归因于立体因素和电子效应,突显了该化合物在有机合成中的多功能性(Baiazitov et al., 2013)。

结构和光谱分析

4-氯-6-(甲磺酰基)嘧啶已被研究其结构和光谱特性。Murthy等人(2019年)从4,6-二氯-2-(甲硫基)嘧啶合成了该化合物,并利用各种光谱技术分析了其分子和电子结构。他们的研究还探讨了其作为非线性光学材料的潜力,建议在光限制和开关设备中的应用(Murthy et al., 2019)。

合成方法学

合成4-氯-6-(甲磺酰基)嘧啶及相关化合物已成为多项研究的焦点。Hongbin(2011年)提出了一种涉及环化、甲基化和氧化的方法,强调了使用氧松安进行安全有效氧化过程。这种合成有助于了解更安全、更高效的生产方法,用于这类化合物(Hongbin, 2011)。

安全和危害

When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .

属性

IUPAC Name |

4-chloro-6-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVTFNEAPYZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291958 | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(methylsulfonyl)pyrimidine | |

CAS RN |

89283-46-5 | |

| Record name | 89283-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

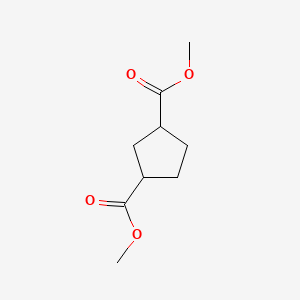

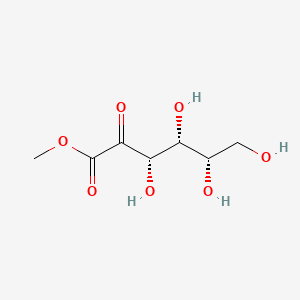

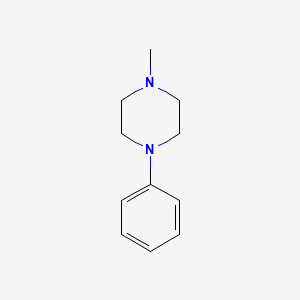

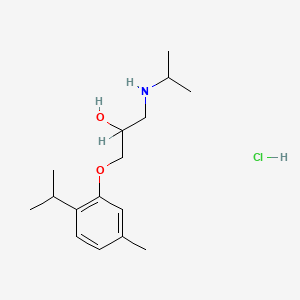

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。